
alpha-Methyl-2-(4-nitrophenyl)-5-benzoxazoleacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Nitrophenyl)benzooxazol-5-yl]propanoic acid is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoxazole ring substituted with a 4-nitrophenyl group and a propanoic acid moiety, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-nitrophenyl)benzooxazol-5-yl]propanoic acid typically involves the condensation of 2-aminophenol with 4-nitrobenzaldehyde to form the benzoxazole ringThe reaction conditions often include the use of acidic catalysts and solvents such as acetic acid or toluene, with refluxing temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various chemical reactions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Halogenated benzoxazole derivatives: from electrophilic substitution reactions
Scientific Research Applications
2-[2-(4-Nitrophenyl)benzooxazol-5-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the benzoxazole ring.
Medicine: Explored for its anti-inflammatory and analgesic effects, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers .
Mechanism of Action
The mechanism of action of 2-[2-(4-nitrophenyl)benzooxazol-5-yl]propanoic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxazole ring can interact with enzymes and receptors, modulating their activity and resulting in anti-inflammatory or analgesic effects .
Comparison with Similar Compounds
- 2-[2-(4-Chlorophenyl)benzooxazol-5-yl]propanoic acid
- 2-[2-(4-Methylphenyl)benzooxazol-5-yl]propanoic acid
- 2-[2-(4-Methoxyphenyl)benzooxazol-5-yl]propanoic acid
Comparison:
- 2-[2-(4-Nitrophenyl)benzooxazol-5-yl]propanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents.
- The chlorophenyl derivative may exhibit different electronic properties and reactivity due to the electron-withdrawing nature of the chlorine atom.
- The methylphenyl and methoxyphenyl derivatives may have altered lipophilicity and steric effects, influencing their biological activity and chemical behavior .
Properties
CAS No. |
51234-92-5 |
|---|---|
Molecular Formula |
C16H12N2O5 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2-[2-(4-nitrophenyl)-1,3-benzoxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C16H12N2O5/c1-9(16(19)20)11-4-7-14-13(8-11)17-15(23-14)10-2-5-12(6-3-10)18(21)22/h2-9H,1H3,(H,19,20) |
InChI Key |
YLUWIWDPTZHXQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


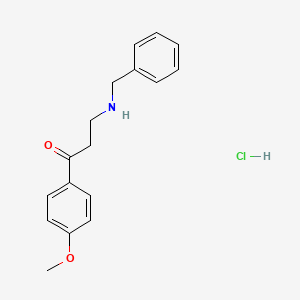

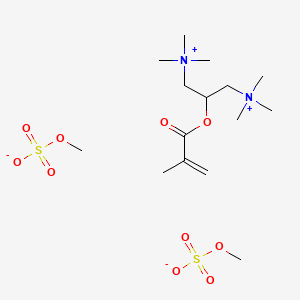
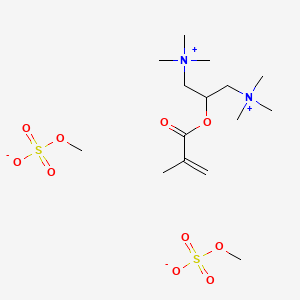
![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)
![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)
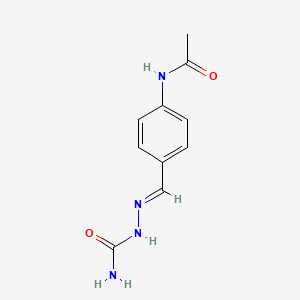
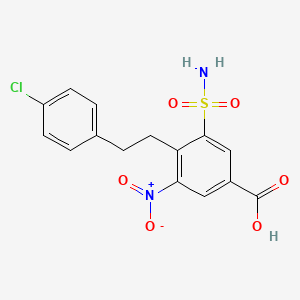

![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)

![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)
![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)
